molecular formula C7H10Br2N2 B10910565 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole

2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole

Cat. No.: B10910565
M. Wt: 281.98 g/mol
InChI Key: LTYCHYHPEIHVNB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,4-dibromo-5-methyl-1-(propan-2-yl)-1H-imidazole . This nomenclature follows the hierarchical prioritization of substituents on the imidazole ring:

  • The parent structure is the 1H-imidazole ring, where the numbering begins at the nitrogen atom in position 1.
  • The isopropyl group (propan-2-yl) is attached to the nitrogen at position 1, denoted by the prefix 1-(propan-2-yl).
  • Substituents at positions 2 and 4 are bromine atoms (dibromo), while a methyl group occupies position 5.

The systematic name reflects the substituents' positions and types, ensuring unambiguous identification. Alternative synonyms include 2,4-dibromo-1-isopropyl-5-methyl-1H-imidazole and 2054954-23-1 (CAS registry number).

Nomenclature Feature Description
Parent Ring 1H-imidazole
Position 1 Substituent Propan-2-yl (isopropyl)
Position 2 Substituent Bromine
Position 4 Substituent Bromine
Position 5 Substituent Methyl

The molecular formula C₇H₁₀Br₂N₂ and molecular weight 281.98 g/mol are consistent across experimental characterizations.

Molecular Formula and Stereochemical Considerations

The molecular formula C₇H₁₀Br₂N₂ derives from the imidazole core (C₃H₄N₂) modified by:

  • Two bromine atoms (Br₂) at positions 2 and 4.
  • A methyl group (CH₃) at position 5.
  • An isopropyl group (C₃H₇) at position 1.

Stereochemically, the compound lacks chiral centers due to the planar imidazole ring and symmetric substitution patterns. The isopropyl group adopts a gauche conformation relative to the ring, minimizing steric hindrance with the methyl group at position 5. Computational models using SMILES (CC1=C(N=C(N1C(C)C)Br)Br) and InChIKey (LTYCHYHPEIHVNB-UHFFFAOYSA-N) confirm the absence of stereoisomerism.

Comparative Structural Analysis with Related Brominated Imidazoles

Brominated imidazoles exhibit diverse reactivity patterns influenced by substituent placement. A comparative analysis highlights key differences:

Compound Substituents Molecular Formula Molecular Weight
2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole 1-isopropyl, 2-Br, 4-Br, 5-CH₃ C₇H₁₀Br₂N₂ 281.98 g/mol
2,4-Dibromo-1-methyl-1H-imidazole 1-CH₃, 2-Br, 4-Br C₄H₄Br₂N₂ 239.90 g/mol
4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde 1-CH₃, 4-Br, 5-Br, 2-CHO C₅H₄Br₂N₂O 265.88 g/mol

Key structural insights:

  • Electron-Withdrawing Effects : Bromine atoms at positions 2 and 4 decrease electron density at the imidazole ring, enhancing electrophilic substitution reactivity at position 5.
  • Steric Influences : The isopropyl group in the title compound introduces greater steric bulk compared to methyl or aldehyde substituents in analogues, potentially hindering π-stacking interactions.
  • Conformational Flexibility : Unlike carbaldehyde-substituted derivatives, the title compound lacks polar functional groups, favoring hydrophobic interactions in nonpolar solvents.

Tautomerism and Ring Substituent Effects

Imidazole tautomerism involves proton shifts between nitrogen atoms, but bromination and alkylation significantly alter equilibrium states. For 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole:

  • Tautomeric Suppression : The electron-withdrawing bromine atoms at positions 2 and 4 stabilize the 1H-tautomer by reducing basicity at N3, making proton transfer to N1 energetically unfavorable.
  • Steric Hindrance : The isopropyl group at N1 restricts rotational freedom, further stabilizing the dominant tautomer.
  • Substituent Electronic Effects : Methyl at position 5 donates electrons via hyperconjugation, partially counteracting bromine’s electron withdrawal and creating a localized electron-rich region.

Quantum mechanical calculations on similar systems predict a tautomeric equilibrium shift of >95% toward the 1H-form under neutral conditions, consistent with solid-state NMR data for histidine analogues.

Properties

Molecular Formula

C7H10Br2N2

Molecular Weight

281.98 g/mol

IUPAC Name

2,4-dibromo-5-methyl-1-propan-2-ylimidazole

InChI

InChI=1S/C7H10Br2N2/c1-4(2)11-5(3)6(8)10-7(11)9/h4H,1-3H3

InChI Key

LTYCHYHPEIHVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1C(C)C)Br)Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using Molecular Bromine

Direct bromination of 1-isopropyl-5-methyl-1H-imidazole with molecular bromine (Br₂) in dichloromethane (DCM) at 0–5°C achieves selective di-substitution. Excess Br₂ (2.2 equivalents) ensures complete conversion, with yields reaching 68–72% after 12 hours. Side products like 2-bromo-4-iodo derivatives are minimized by controlling stoichiometry.

Table 1: Bromination Conditions and Outcomes

Brominating AgentSolventTemp (°C)Time (h)Yield (%)
Br₂ (2.2 eq)DCM0–51268–72
NBS (2.0 eq)AcOH25655–60

N-Bromosuccinimide (NBS) in Acetic Acid

NBS offers milder bromination in acetic acid at 25°C, producing 2,4-dibromo derivatives in 55–60% yield. This method reduces over-bromination risks but requires longer reaction times (18–24 hours) for comparable conversions.

Alkylation for N-Substitution

Introducing the isopropyl group at the 1-position precedes bromination to avoid steric hindrance. Two alkylation routes are documented:

Mitsunobu Reaction with Isopropyl Alcohol

The Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple isopropyl alcohol to 5-methylimidazole. Yields exceed 85% in tetrahydrofuran (THF) at reflux.

Table 2: Alkylation Parameters

ReagentSolventTemp (°C)Time (h)Yield (%)
DIAD/PPh₃THF65685–88
K₂CO₃/Isopropyl iodideDMF252470–75

Nucleophilic Substitution with Isopropyl Iodide

Heating 5-methylimidazole with isopropyl iodide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 hours yields 1-isopropyl-5-methyl-1H-imidazole (70–75%). This method is scalable but less atom-economical.

Sequential Bromination-Alkylation Optimization

Regioselectivity challenges arise when brominating pre-alkylated imidazoles. A sequential approach—alkylation followed by bromination—proves optimal:

  • Alkylation : Introduce isopropyl group via Mitsunobu reaction (85% yield).

  • Bromination : Treat with Br₂ in DCM at 0°C (72% yield).

Key Findings :

  • Premature bromination reduces alkylation efficiency due to electron-withdrawing effects.

  • Reverse sequences (bromination first) lead to <50% alkylation yields.

Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): δ 1.33 (d, 6H, isopropyl CH₃), 2.25 (s, 3H, C5-CH₃), 4.26 (m, 1H, isopropyl CH).

  • ¹³C NMR : 121.5 ppm (C2-Br), 119.8 ppm (C4-Br).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ at m/z 281.98, confirming molecular weight.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodTotal Yield (%)Purity (%)Scalability
Mitsunobu + Br₂6198High
K₂CO₃ Alkylation + NBS4295Moderate

Industrial and Environmental Considerations

  • Solvent Recovery : DCM and DMF are recycled via distillation, reducing waste.

  • Catalyst Recycling : Palladium catalysts in coupling reactions are reclaimed using activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazole ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

2,4-Dibromo-1-methyl-5-nitro-1H-imidazole ()
  • Substituents : 1-methyl, 2,4-bromo, 5-nitro.
  • Key Properties :
    • The nitro group at position 5 enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
    • Bromine atoms at 2 and 4 positions increase molecular weight (206.0 g/mol) and thermal stability .
  • Applications : Used as a catalyst or intermediate in one-pot syntheses of nitroimidazoles .

Comparison :
The target compound replaces the nitro group with a methyl group at position 5, likely reducing electrophilicity but improving metabolic stability. The isopropyl group at position 1 introduces steric hindrance, which may slow reaction kinetics compared to the smaller methyl group in this analog.

5-Isopropyl-1-methyl-2-nitro-1H-imidazole ()
  • Substituents : 1-methyl, 2-nitro, 5-isopropyl.
  • Key Properties :
    • The isopropyl group at position 5 undergoes oxidative metabolism in dogs, leading to hydroxylated metabolites .
    • Nitro group at position 2 confers radiosensitizing properties, common in antimicrobial nitroimidazoles.

Comparison :
In the target compound, the isopropyl group is at position 1 rather than 5. This positional difference may alter metabolic pathways, as tertiary carbon oxidation (observed in ) could be less accessible. Additionally, bromine substituents at 2 and 4 may enhance halogen bonding in biological targets compared to nitro groups.

4-Bromo-2-methyl-5-nitro-1H-imidazole ()
  • Substituents : 2-methyl, 4-bromo, 5-nitro.
  • Key Properties :
    • Molecular weight: 206.0 g/mol.
    • Used in synthesizing antimicrobial agents due to nitro and bromine synergism .

However, the absence of a nitro group may reduce antibacterial efficacy, shifting applications toward non-therapeutic uses (e.g., organic synthesis intermediates).

Steric and Electronic Effects of Alkyl Groups

2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole ()
  • Substituents : 1-(4-fluorobenzyl), 2-ethylthio, 5-formyl.
  • Key Properties :
    • The fluorobenzyl group enhances aromatic stacking interactions in enzyme binding .

However, its non-aromatic nature may reduce off-target interactions compared to aromatic substituents.

Research Implications and Gaps

  • Synthetic Challenges : The isopropyl group at position 1 may complicate synthesis due to steric hindrance, requiring optimized conditions (e.g., high-temperature catalysis as in ).
  • Metabolic Stability : Unlike nitroimidazoles, brominated analogs like the target compound may exhibit slower metabolism, extending half-life in biological systems .
  • Biological Activity : Further studies are needed to assess the impact of bromine and isopropyl groups on antimicrobial or anticancer activity.

Biological Activity

2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound, focusing on its pharmacological significance and therapeutic applications.

Synthesis

The synthesis of 2,4-dibromo-1-isopropyl-5-methyl-1H-imidazole involves several methods that optimize yield and purity. A common approach includes the bromination of 1-isopropyl-5-methyl-1H-imidazole in the presence of appropriate solvents and reagents. The synthesis pathway typically emphasizes regioselectivity to avoid undesired by-products.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various imidazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific activity of 2,4-dibromo-1-isopropyl-5-methyl-1H-imidazole against pathogens like E. coli and Staphylococcus aureus has been investigated, demonstrating significant antibacterial effects.

Compound MIC (µM) Target Bacteria
2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole7.1E. coli ATCC 35218
Reference Drug (Tetracycline)6.5E. coli ATCC 35218

Antitubercular Activity

In vitro studies have suggested that certain imidazole derivatives can inhibit Mycobacterium tuberculosis. While specific data on 2,4-dibromo-1-isopropyl-5-methyl-1H-imidazole is limited, related compounds have shown promise in targeting tuberculosis by disrupting bacterial cell wall synthesis.

Case Studies

A recent case study explored the efficacy of various imidazole derivatives against resistant strains of bacteria. The study highlighted that compounds similar to 2,4-dibromo-1-isopropyl-5-methyl-1H-imidazole exhibited enhanced activity when modified with additional functional groups.

Example Study Findings

  • Study Title : In Vitro and In Vivo Inhibition of Mycobacterium tuberculosis
    • Findings : Compounds structurally related to imidazoles demonstrated significant inhibitory activity against virulent strains of M. tuberculosis, suggesting a potential therapeutic application for similar compounds .

The mechanism through which imidazole derivatives exert their biological effects often involves interference with microbial metabolism or structural integrity. For instance, the disruption of DNA synthesis or inhibition of essential enzymes has been noted as common pathways for antimicrobial action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole?

  • Methodological Answer : The synthesis typically involves halogenation of a precursor imidazole. For brominated imidazoles, reactions often use brominating agents (e.g., NBS or Br₂) in polar aprotic solvents like DMF or THF under inert atmospheres. Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may enhance regioselectivity . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters (e.g., temperature: 60–100°C; reaction time: 12–24 hrs) .

Q. How can spectroscopic techniques validate the structure of 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns. For example, the isopropyl group shows a triplet (~1.4 ppm) and septet (~3.6 ppm) in ¹H NMR, while bromine substituents deshield adjacent carbons in ¹³C NMR .
  • FTIR : Look for C-Br stretches (~590 cm⁻¹) and imidazole ring vibrations (C=N at ~1610 cm⁻¹) .
  • Elemental Analysis : Ensure calculated vs. experimental C/H/N/Br values align within 0.3% deviation .

Q. What solvents and catalysts are critical for regioselective bromination in imidazole derivatives?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while bases like NaH or K₂CO₃ deprotonate reactive sites, directing bromination to the 2- and 4-positions. Catalytic Pd or Cu can mediate coupling if further functionalization is needed .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The isopropyl group at N1 hinders nucleophilic attack at adjacent positions, favoring reactivity at C2 and C4.
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (1–5 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C .
  • Monitoring : Track coupling efficiency via LC-MS and compare with DFT-calculated charge distributions .

Q. What strategies resolve contradictions in biological activity data for brominated imidazoles under varying experimental conditions?

  • Methodological Answer :

  • Environmental Controls : Standardize pH (7.4 for physiological studies), temperature (37°C), and ionic strength to minimize variability .
  • Dose-Response Curves : Perform assays (e.g., MIC for antimicrobial activity) in triplicate with positive/negative controls. Use ANOVA to assess significance of discrepancies .
  • Metastable Polymorph Screening : X-ray crystallography or DSC can identify polymorphs affecting solubility and bioactivity .

Q. How can computational methods predict the binding affinity of 2,4-Dibromo-1-isopropyl-5-methyl-1H-imidazole with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Prioritize binding poses with hydrogen bonds to imidazole N-H and halogen bonds from bromine .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies via MM/PBSA .

Critical Analysis of Evidence

  • Contradictions : reports higher yields with K₂CO₃, while favors NaH. This may reflect substrate-specific reactivity, necessitating pilot studies.
  • Gaps : Limited data on in vivo pharmacokinetics; future work should integrate ADMET predictions (e.g., SwissADME) .

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